molecular formula C17H21N3OS2 B5862193 N-cyclopentyl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

N-cyclopentyl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

Cat. No.: B5862193
M. Wt: 347.5 g/mol
InChI Key: DDTGGNRUZLLEGG-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon In this case, the compound contains sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide typically involves multiple steps. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure maximum efficiency and minimal waste.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

N-cyclopentyl-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
  • 2-(Benzylamino)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one
  • 8-Cyclopentyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7-one

Uniqueness

N-cyclopentyl-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-cyclopentyl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS2/c21-14(20-11-5-1-2-6-11)9-22-16-15-12-7-3-4-8-13(12)23-17(15)19-10-18-16/h10-11H,1-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTGGNRUZLLEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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